molecular formula C7H6F3N3O2 B2824838 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine CAS No. 1022146-52-6

3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B2824838
CAS No.: 1022146-52-6
M. Wt: 221.139
InChI Key: DXGGJMCXBDJUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine is a fluorinated pyridine derivative featuring a nitro group at the 3-position and a 2,2,2-trifluoroethylamine substituent at the 2-position of the pyridine ring. Its synthesis, patented by Janssen Sciences Ireland Unlimited Company, involves strategic functionalization of the pyridine core to introduce electron-withdrawing and lipophilic groups . The nitro group enhances electrophilicity, while the trifluoroethyl moiety contributes to improved metabolic stability and bioavailability, a hallmark of fluorinated pharmaceuticals . This compound is likely explored as a pharmaceutical intermediate, given its structural resemblance to bioactive molecules in medicinal chemistry.

Properties

IUPAC Name

3-nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-12-6-5(13(14)15)2-1-3-11-6/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGGJMCXBDJUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the nitration of N-(2,2,2-trifluoroethyl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in managing the exothermic nature of the reaction and ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The nitro group at position 3 undergoes selective substitution with sulfur nucleophiles, even in the presence of other nucleofuges. This reactivity is attributed to the electron-withdrawing effects of the nitro and trifluoroethyl groups, which activate the pyridine ring for nucleophilic attack .

Key Reaction Example :

text
3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine + Thiols → 3-Substituted Derivatives
Reaction ConditionsOutcomeSource
Anionic S-nucleophiles (e.g., PhSH)High regioselectivity for C3 substitution
Solvent: DMF or CH₃CN, 80°CYields: 60–85%

The reaction proceeds via a Meisenheimer-like intermediate, with the trifluoroethyl group stabilizing negative charge development during the transition state .

Reduction of the Nitro Group

The nitro group can be reduced to an amine under controlled conditions, forming 3-amino-N-(2,2,2-trifluoroethyl)pyridin-2-amine .

Reduction Protocol :

  • Catalyst : H₂/Pd-C or SnCl₂ in acidic media

  • Solvent : Ethanol or THF/HCl mixtures

  • Yield : 40–70% (depending on stoichiometry)

Post-reduction functionalization enables access to heterocyclic systems such as pyrrolidines via cycloaddition reactions .

Coupling Reactions

The trifluoroethylamino moiety participates in palladium-catalyzed cross-coupling reactions.

Example : Buchwald–Hartwig Amination

text
This compound + Aryl Halides → N-Aryl Derivatives
ConditionsOutcomeSource
Pd(dba)₂/DavePhos, NaOtBu, 100°CC–N bond formation with aryl partners
Solvent: 1,4-DioxaneYields: 50–75%

This reaction is critical for synthesizing pharmaceutical intermediates, including analogs of vorapaxar and axitinib .

Dearomatization Reactions

Carbon nucleophiles induce dearomatization of the pyridine ring, leading to dihydro derivatives.

Mechanism :

  • Nucleophilic attack at C2 or C4 positions.

  • Formation of 1,2- or 1,4-addition products.

NucleophileProduct TypeYieldSource
Grignard ReagentsDihydropyridines45–60%
MalonatesCyclohexenone derivatives55%

Stability and Byproduct Formation

Under strongly acidic or basic conditions, the trifluoroethyl group undergoes hydrolysis:

text
CF₃CH₂NH– → CF₃COOH + NH₃

Mitigation : Use buffered conditions (pH 6–8) to preserve structural integrity .

Comparative Reactivity Table

Reaction TypeKey FeatureYield RangePreferred Conditions
Nucleophilic SubstitutionC3 selectivity over C560–85%DMF, 80°C, S-nucleophiles
ReductionNitro → Amine conversion40–70%H₂/Pd-C, ethanol
Cross-CouplingPd-mediated C–N bond formation50–75%Pd(dba)₂, 1,4-dioxane, 100°C
DearomatizationRing-opening with Grignard reagents45–60%THF, −78°C to RT

Scientific Research Applications

Chemistry: 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of nitro and trifluoroethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine -NO₂ (C3), -NH-(CH₂CF₃) (C2) High lipophilicity; potential CNS drug candidate
N,N-Dimethyl-3-nitropyridin-2-amine -NO₂ (C3), -N(CH₃)₂ (C2) Reduced lipophilicity; simpler synthetic route
4-Methyl-3-nitropyridin-2-amine -NO₂ (C3), -CH₃ (C4) Steric hindrance at C4; agrochemical relevance
3-Iodo-5-(trifluoromethyl)pyridin-2-amine -I (C3), -CF₃ (C5) Halogenated; potential radiolabeling applications
6-Nitro-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]pyridin-3-amine (1'q) Pyrazole ring fused to pyridine; -CF₃CH₂ group Heterocyclic diversity; 73% synthesis yield
3-Nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine -NO₂ (C3), -CH₂-C₆H₄-CF₃ (C2) Aromatic bulk; enhanced protein binding
(3-Nitro-5-trifluoromethyl-pyridin-2-yl)-(tetrahydro-furan-2-ylmethyl)-amine -CF₃ (C5), tetrahydrofuran-methyl group (C2) Improved solubility; CNS permeability

Key Comparative Insights

Electronic and Steric Effects
  • Nitro Group (C3): Present in all analogs, the nitro group withdraws electron density, polarizing the pyridine ring for nucleophilic substitution or hydrogen bonding. This is critical in interactions with biological targets .
  • Trifluoroethyl vs. Methyl Groups: The trifluoroethyl group in the target compound increases lipophilicity (logP) compared to N,N-dimethyl () or 4-methyl () analogs, enhancing blood-brain barrier penetration .
Fluorination Impact
  • The trifluoroethyl (-CH₂CF₃) and trifluoromethyl (-CF₃) groups (e.g., ) reduce basicity of adjacent amines, minimizing protonation and improving oral bioavailability . Fluorine’s inductive effects also stabilize metabolic oxidation, extending half-life.
Heterocyclic Diversity
  • Compound 1'q () replaces pyridine with a pyrazole ring, introducing conformational flexibility.

Physicochemical and Pharmacokinetic Profiles

  • Melting Points: While direct data for the target compound is unavailable, analogs like 1'q (96.5–98.3°C) and 4-methyl-3-nitropyridin-2-amine (o1615 in ) suggest nitro groups contribute to crystalline stability.
  • Solubility: The tetrahydrofuran-methyl group in ’s compound enhances aqueous solubility, a trade-off against the trifluoroethyl group’s hydrophobicity.

Biological Activity

3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications. The incorporation of the trifluoroethyl group is particularly noteworthy as it can significantly influence the pharmacological profile of the compound.

The synthesis of this compound typically involves the nitration of pyridine derivatives followed by substitution reactions. The trifluoroethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known to participate in redox reactions and can influence the compound's reactivity towards nucleophiles.

Key Mechanisms:

  • Nucleophilic Substitution: The presence of the nitro group allows for selective nucleophilic attack, which can lead to the formation of biologically active derivatives .
  • Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors for enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases .

Therapeutic Applications

Research indicates that derivatives of 3-nitropyridine compounds exhibit a wide range of biological activities including:

  • Antiparasitic Activity: Some analogs demonstrate significant efficacy against Plasmodium falciparum, with low EC50 values indicating potent activity .
  • Anticancer Potential: Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation .
  • Neuroprotective Effects: The ability to inhibit AChE suggests potential applications in treating Alzheimer's disease and other neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives similar to this compound:

  • Antiparasitic Activity:
    • A study reported that pyridine derivatives with various substituents showed varying degrees of activity against P. falciparum. The incorporation of trifluoroethyl groups was correlated with improved metabolic stability and reduced toxicity in vitro .
    CompoundEC50 (μM)Metabolic Stability (CL int μL/min/mg)
    8x0.18157
    10v0.010Not specified
  • Neuroprotective Studies:
    • Research on related compounds indicated that modifications at the nitrogen position could enhance AChE inhibition, suggesting that similar modifications might improve the neuroprotective properties of this compound .
    Compound VariantAChE Inhibition (%)
    Parent Compound40.72
    Trifluoroethyl VariantHigher than parent

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Nitro-N-(2,2,2-trifluoroethyl)pyridin-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

Nitro Group Introduction : Nitration of pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions .

Trifluoroethylation : Reaction of pyridin-2-amine with 2,2,2-trifluoroethyl bromide via nucleophilic substitution. Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) at 75–80°C for 8–12 hours enhances yield .

Purification : Chromatography or recrystallization using ethanol/water mixtures to isolate high-purity product .

  • Optimization : Key parameters include solvent choice (DMF improves solubility), stoichiometric excess of trifluoroethylating agent (1.2–1.5 equivalents), and inert atmosphere to prevent oxidation .

Q. How can spectroscopic techniques elucidate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoroethyl group’s CF₃ protons appear as a quartet (~δ 3.8–4.2 ppm), while the nitro group deshields adjacent pyridine protons (δ 8.5–9.0 ppm) .
  • FT-IR : Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) confirm the nitro group .
  • Mass Spectrometry : Molecular ion peaks at m/z ≈ 251 (M⁺) and fragments corresponding to trifluoroethyl loss (m/z ≈ 178) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoroethyl group during functionalization?

  • Methodological Answer : The CF₃ group’s strong electron-withdrawing effect increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack. However, steric hindrance from the trifluoroethyl moiety can slow reactions, requiring elevated temperatures or catalytic acceleration (e.g., KI in SN2 reactions) .
  • Kinetic Studies : Time-resolved NMR or HPLC monitoring reveals that the rate-determining step is the formation of the trifluoroethyl-pyridine intermediate .

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties in biological systems?

  • Methodological Answer :

  • Lipophilicity : The CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorine’s inductive effect reduces oxidative metabolism at the ethyl group, prolonging half-life in vitro (e.g., t₁/₂ > 6 hours in hepatic microsomes) .
  • Target Binding : Trifluoroethyl enhances hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites), as shown in molecular docking studies .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay Variability : Standardize experimental conditions (e.g., cell line selection, incubation time) to minimize discrepancies. For example, use isogenic cell lines to control for genetic background .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic or isomeric impurities .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or context-dependent effects .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for the trifluoroethylation step, and how can reproducibility be improved?

  • Analysis : Discrepancies arise from differences in solvent purity, trace moisture (quenches reactive intermediates), or incomplete removal of byproducts (e.g., hydrobromic acid).
  • Resolution :

  • Moisture Control : Use molecular sieves or anhydrous solvents during reactions .
  • Byproduct Neutralization : Add weak bases (e.g., NaHCO₃) post-reaction to neutralize HBr .
  • Yield Optimization : Design of Experiments (DoE) to model interactions between temperature, solvent, and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.